6-Phenyl-4H-furo[3,2-B]pyrrole-5-carboxylic acid
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Overview
Description
6-Phenyl-4H-furo[3,2-B]pyrrole-5-carboxylic acid is a heterocyclic compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol This compound features a fused ring system consisting of a furan ring and a pyrrole ring, with a phenyl group attached to the furan ring and a carboxylic acid group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-4H-furo[3,2-B]pyrrole-5-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-alkynyl ketones, under acidic or basic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be constructed via the condensation of an amine with a diketone or through the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling of the Furan and Pyrrole Rings: The furan and pyrrole rings can be coupled through various methods, including palladium-catalyzed cross-coupling reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or through the use of phenylboronic acid in a Suzuki coupling reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor or via carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-4H-furo[3,2-B]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the heterocyclic rings.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic substitution.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring or heterocyclic rings.
Scientific Research Applications
6-Phenyl-4H-furo[3,2-B]pyrrole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-Phenyl-4H-furo[3,2-B]pyrrole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
6-Phenyl-4H-furo[3,2-B]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:
Furo[3,2-B]pyrrole-5-carboxylic acid: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.
Phenylpyrrole derivatives: These compounds have a similar structure but may differ in the position of the phenyl group or the presence of other substituents.
Furan derivatives: Compounds with a furan ring but different substituents, which can influence their chemical and biological properties.
Properties
IUPAC Name |
6-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-13(16)11-10(8-4-2-1-3-5-8)12-9(14-11)6-7-17-12/h1-7,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBYBAWWGDTOMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2OC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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